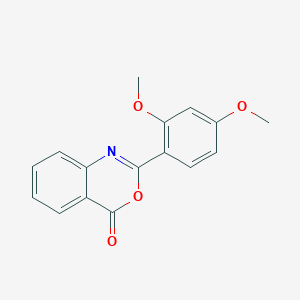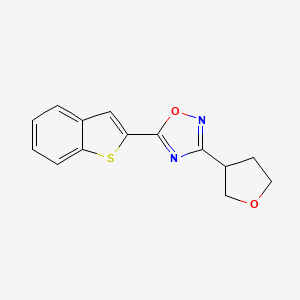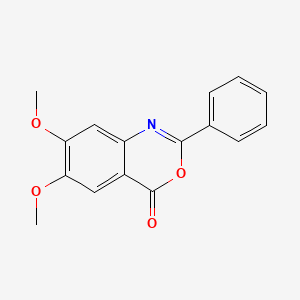
N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide, also known as GW501516, is a synthetic compound that was originally developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the scientific community as a research tool due to its ability to activate the peroxisome proliferator-activated receptor delta (PPARδ).
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide functions as a PPARδ agonist, which means that it activates the PPARδ receptor. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide can improve lipid metabolism, increase insulin sensitivity, and reduce inflammation.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It can improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in fatty acid synthesis. It can also increase insulin sensitivity by improving glucose uptake in skeletal muscle. Additionally, it has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide has a number of advantages as a research tool. It is highly specific for the PPARδ receptor, which means that it can be used to study the effects of PPARδ activation without interfering with other pathways. Additionally, it has a long half-life, which means that it can be administered less frequently than other compounds. However, there are also limitations to its use. It has been shown to cause cancer in animal models at high doses, which means that caution must be taken when using it in research.
Direcciones Futuras
There are a number of future directions for research involving N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is its potential application in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism and insulin sensitivity in animal models, which suggests that it may be a useful therapeutic agent. Additionally, there is interest in its potential application in the field of sports medicine. It has been shown to improve endurance and performance in athletes, which suggests that it may be a useful tool for enhancing athletic performance. However, further research is needed to fully understand the potential benefits and risks of N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide in these contexts.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide involves a series of chemical reactions that start with the conversion of 2,4-dichlorophenol to 4-chloro-2-methylphenol, followed by the synthesis of 1,3-benzodioxole-5-carboxylic acid. The final step involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-chloro-2-methylphenoxyacetyl chloride to produce N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied in the scientific community due to its potential applications in the fields of metabolic and cardiovascular research. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Additionally, it has been shown to improve endurance and performance in athletes.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-6-11(17)2-4-13(10)20-8-16(19)18-12-3-5-14-15(7-12)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGAVZNGQDDOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)




![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)


![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)